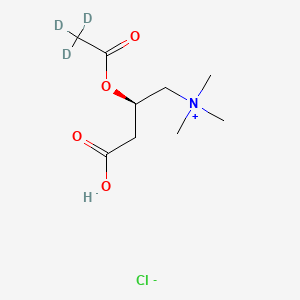

Acetyl-d3 L-Carnitine Hydrochloride

Descripción general

Descripción

Acetyl-d3 L-Carnitine Hydrochloride is a labeled version of Acetyl L-Carnitine Hydrochloride . It is a mitochondrial metabolite that helps transport fatty acids into the mitochondria for energy . It is also used for transmembrane action potential studies . Acetylcarnitine has antinociceptive activity that may be mediated by enhanced activity of muscarinic cholinergic receptors or mGlu2 glutamate receptors .

Molecular Structure Analysis

The molecular formula of Acetyl-d3 L-Carnitine Hydrochloride is C9H18ClNO4 .

Chemical Reactions Analysis

Acetyl-d3 L-Carnitine Hydrochloride facilitates the uptake of acetyl-CoA into mitochondria during fatty acid oxidation . It also enhances acetylcholine production and stimulates protein and membrane phospholipid synthesis .

Physical And Chemical Properties Analysis

The molecular weight of Acetyl-d3 L-Carnitine Hydrochloride is 242.71 g/mol . More detailed physical and chemical properties were not found in the search results.

Aplicaciones Científicas De Investigación

Sports Nutrition

L-carnitine supplementation is used by athletes for its potential benefits on metabolism and metabolic modifications . It’s believed to enhance physical performance by elevating total carnitine content in skeletal muscle .

Aging and Cognitive Function

Research has shown that L-carnitine supplementation can improve physical effort tolerance and cognitive function in centenarians . It’s also used for improving memory and thinking skills .

Depression Treatment

Acetyl-L-carnitine has been used in the diagnosis and treatment of major depressive disorder (MDD). It’s being studied as a potential biomarker for the diagnosis and treatment response of MDD .

Diabetes Management

Acetyl-L-carnitine is sometimes used for reducing nerve pain in people with diabetes .

Alzheimer’s Disease

Acetyl-L-carnitine is sometimes used for Alzheimer’s disease, with the aim of improving memory and thinking skills .

Metabolite Biomarker

Acetyl-L-carnitine-d3 is intended for use as an internal standard for the quantification of L-acetylcarnitine by GC- or LC-MS .

Mitochondrial Metabolism

Acetyl-L-carnitine facilitates the uptake of acetyl-CoA into mitochondria during fatty acid oxidation, enhances acetylcholine production, and stimulates protein and membrane phospholipid synthesis .

Transporter Study

L-Carnitine hydrochloride has been used to study ergothioneine transporter SLC22A4 and carnitine transporter SLC22A5 .

Mecanismo De Acción

Target of Action

Acetyl-d3 L-Carnitine Hydrochloride, also known as Acetyl-L-carnitine-d3-1 (hydrochloride), is an acetylated form of the essential mitochondrial metabolite L-carnitine . It is catabolized by plasma esterases into carnitine . The primary targets of this compound are the mitochondria, where it assists in fatty acid metabolism .

Mode of Action

The compound facilitates the uptake of acetyl-CoA into mitochondria during fatty acid oxidation . This process is crucial for the production of energy in the body. Additionally, it enhances acetylcholine production and stimulates protein and membrane phospholipid synthesis .

Biochemical Pathways

Acetyl-d3 L-Carnitine Hydrochloride plays a significant role in the fatty acid oxidation pathway. By transporting acetyl-CoA into the mitochondria, it contributes to the breakdown of fatty acids for energy production . It also influences the production of acetylcholine, a neurotransmitter essential for brain function .

Result of Action

The action of Acetyl-d3 L-Carnitine Hydrochloride results in enhanced energy production through fatty acid metabolism . It also stimulates the synthesis of proteins and membrane phospholipids . Furthermore, it may have potential therapeutic effects on conditions such as neuropathy, depression, and dementia .

Safety and Hazards

Acetyl-L-Carnitine is likely safe for most people. It can cause some side effects including stomach upset, nausea, vomiting, dry mouth, headache, and restlessness. It can also cause a “fishy” odor of the urine, breath, and sweat . It may not be safe for people with bipolar disease, neuropathy, hypothyroidism, seizures . Children and pregnant and breastfeeding women should not use carnitine, because its safety is unknown .

Direcciones Futuras

Propiedades

IUPAC Name |

[(2R)-3-carboxy-2-(2,2,2-trideuterioacetyl)oxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATPLOXBFFRHDN-SPMMGKNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745728 | |

| Record name | (2R)-3-Carboxy-2-[(~2~H_3_)ethanoyloxy]-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

362049-62-5 | |

| Record name | (2R)-3-Carboxy-2-[(~2~H_3_)ethanoyloxy]-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 362049-62-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide](/img/structure/B590517.png)

![1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B590533.png)